N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with an ethyl group and at position 5 with a phenoxymethyl moiety. The sulfanyl group at position 3 links to an acetamide chain terminating in a 3-chloro-2-methylphenyl group. Its design aligns with pharmacophores known for anti-inflammatory, antimicrobial, or receptor-modulating properties .
Properties
Molecular Formula |
C20H21ClN4O2S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21ClN4O2S/c1-3-25-18(12-27-15-8-5-4-6-9-15)23-24-20(25)28-13-19(26)22-17-11-7-10-16(21)14(17)2/h4-11H,3,12-13H2,1-2H3,(H,22,26) |
InChI Key |
FBKCENKNBPPBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group is introduced through a nucleophilic substitution reaction, often using phenol derivatives and alkyl halides.
Formation of the Sulfanylacetamide Moiety: This step involves the reaction of a suitable thiol with an acetamide derivative under basic conditions.
Final Coupling: The final step involves coupling the triazole derivative with the chloro-substituted aromatic amine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. For instance, research indicates that triazole derivatives exhibit enhanced activity against resistant strains of bacteria, making them suitable candidates for new antibiotic development.
Case Study: Antimicrobial Efficacy
A study conducted on a range of triazole derivatives, including N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
These findings suggest that this compound could be further developed as an antimicrobial agent.
Anticancer Applications
In addition to its antimicrobial properties, this compound has shown potential in anticancer research . Its mechanism of action appears to involve the inhibition of cancer cell proliferation and induction of apoptosis.
Case Study: Anticancer Activity
A comprehensive screening of a drug library identified this compound as a promising candidate for anticancer therapy. The study utilized multicellular spheroids to evaluate the efficacy of various compounds against cancer cells. Results indicated that the compound significantly reduced cell viability in several cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12 | Apoptosis induction |
| A549 (Lung) | 8 | Cell cycle arrest |
These results underscore the compound's potential as a therapeutic agent in cancer treatment.
Mechanism of Action
- **N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shares structural similarities with other triazole-based compounds and sulfanylacetamide derivatives.
Uniqueness:
Structural Features: The combination of a chloro-substituted aromatic ring, a triazole ring, and a sulfanylacetamide moiety is unique, providing distinct chemical and biological properties.
Functional Properties:
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazole Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Phenoxymethyl vs. Pyridinyl/Phenyl: The phenoxymethyl group in the target compound (vs. Pyridinyl groups in VUAA-1 enable strong receptor interactions via lone-pair electrons . Amino vs. Alkyl Groups: The 4-amino substituent in ’s compound introduces hydrogen-bonding capability, which could improve target binding affinity compared to the target’s 4-ethyl group .
This contrasts with the electron-donating methyl and chloro groups in the target compound . Ethyl vs. Methyl: The 4-ethyl group in the target compound introduces greater steric bulk than 4-methyl analogs (), possibly affecting binding pocket accommodation .
Biological Activity Trends: Anti-Exudative Potential: Compounds with furan-2-yl substituents () demonstrated anti-exudative activity comparable to diclofenac, suggesting that triazole-acetamide derivatives may share anti-inflammatory mechanisms. The target compound’s phenoxymethyl group could similarly modulate cyclooxygenase or lipoxygenase pathways . Orco Agonism: VUAA-1 and OLC-12 () highlight the role of triazole-acetamides in insect olfactory receptor modulation. Structural parallels suggest the target compound could be repurposed for entomological applications .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring , which is known for its diverse biological activities.
- A sulfanyl group , contributing to its reactivity and potential interactions with biological targets.
- An acetamide moiety , which is often associated with pharmacological activity.
The molecular formula for this compound is CHClNOS, and it has a molecular weight of approximately 367.89 g/mol.
Antibacterial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of triazole have been reported to show effectiveness against various Gram-positive and Gram-negative bacteria. In a study evaluating similar triazole derivatives, compounds demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. Compounds related to this compound have shown activity against fungal pathogens such as Candida albicans and Aspergillus niger. In one study, triazole derivatives exhibited an EC50 (Effective Concentration for 50% inhibition) value as low as 10 µg/mL against these fungi .
Summary of Antimicrobial Activity
| Activity Type | Target Organisms | MIC/EC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 8–64 µg/mL |
| Escherichia coli | 8–64 µg/mL | |
| Antifungal | Candida albicans | 10 µg/mL |
| Aspergillus niger | 10 µg/mL |
The anticancer properties of compounds similar to this compound are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The triazole ring is known to interact with various cellular pathways involved in cancer progression.
Case Studies
In a recent study evaluating the anticancer activity of triazole derivatives, several compounds showed promising results against various cancer cell lines. For example:
- MCF-7 (breast cancer) : IC50 values ranged from 1.9 to 2.3 µg/mL.
- HCT116 (colon cancer) : IC50 values were similarly low, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
Summary of Anticancer Activity
| Cancer Cell Line | IC50 Values (µg/mL) | Reference Compound |
|---|---|---|
| MCF-7 | 1.9 - 2.3 | Doxorubicin (3.23) |
| HCT116 | 1.9 - 2.3 | Doxorubicin (3.23) |
Q & A
Q. What are the standard synthetic routes for N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
Thiazole/acetamide coupling : Reacting 2-amino-5-substituted thiazoles with chloroacetyl chloride in the presence of triethylamine (TEA) and dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures .
Triazole ring formation : Cyclization of thiosemicarbazides under basic conditions to form the 1,2,4-triazole core, followed by sulfanyl group introduction via nucleophilic substitution.
Key variables include solvent polarity (dioxane vs. ethanol), stoichiometry of TEA, and reaction time to minimize by-products.
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Structural confirmation requires:
Spectroscopy :
- ¹H/¹³C NMR : To verify substituents (e.g., phenoxymethyl, ethyl groups) and sulfanyl linkage.
- FT-IR : Confirmation of C=O (amide I band ~1650 cm⁻¹) and S–S/S–C stretches (~600–700 cm⁻¹).
X-ray crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and triazole sulfur) .
Elemental analysis : Validates molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values).
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Initial screening includes:
Anti-exudative activity (AEA) : Measured using carrageenan-induced rat paw edema models, with activity quantified as % inhibition relative to controls .
Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
Enzyme inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ calculations.
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer : Yield optimization involves:
Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions .
By-product analysis : HPLC or LC-MS to detect impurities (e.g., unreacted chloroacetamide or oxidized sulfanyl derivatives).
Catalyst screening : Transition metals (e.g., CuI for Ullmann-type couplings) or organocatalysts to enhance triazole formation efficiency.
Example: Replacing dioxane with DMF increased coupling yields by 15% in analogous triazole-acetamide syntheses .
Q. How can contradictory biological activity data be resolved?
- Methodological Answer : Contradictions arise from:
Structural analogs : Subtle substituent changes (e.g., chloro vs. fluoro on the phenyl ring) drastically alter activity. Compare IC₅₀ values across analogs .
Purity discrepancies : Use HPLC (>98% purity) to rule out impurities affecting results.
Assay variability : Normalize data using positive controls (e.g., indomethacin for AEA) and replicate experiments across independent labs.
Q. What advanced techniques elucidate the role of the sulfanyl group in bioactivity?
- Methodological Answer :
Isosteric replacement : Synthesize analogs replacing –S– with –O– or –NH– and compare activity .
Computational modeling :
- Molecular docking : Assess sulfanyl interactions with target proteins (e.g., COX-2’s hydrophobic pocket).
- QSAR : Correlate Hammett σ values of substituents with bioactivity .
Redox studies : Monitor sulfanyl oxidation to sulfoxide/sulfone derivatives and assess activity loss .
Q. How are crystallographic data used to refine structure-activity relationships (SAR)?
- Methodological Answer : X-ray data reveal:
Conformational flexibility : Torsion angles between triazole and acetamide groups influence binding.
Intermolecular interactions : Hydrogen bonds (e.g., N–H⋯O=S) enhance stability in solid state, which correlates with solubility and bioavailability .
Electrostatic potential maps : Identify regions of high electron density (e.g., sulfanyl sulfur) for targeted modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
